molecular formula C28H25FN4O3S B2688887 N-(2,6-dimethylphenyl)-2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide CAS No. 892386-12-8

N-(2,6-dimethylphenyl)-2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide

Cat. No.: B2688887
CAS No.: 892386-12-8
M. Wt: 516.59
InChI Key: WKIYZOCTQCDWID-UHFFFAOYSA-N
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Description

This compound is a highly complex polycyclic aromatic molecule featuring a tricyclic core (2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-hexaene) with multiple substituents. Key structural elements include:

  • Aromatic systems: A fused bicyclic aromatic ring system conjugated with a 2-fluorophenyl group, contributing to π-electron delocalization and stability .
  • Functional groups: A hydroxymethyl (-CH2OH) group at position 11, a sulfanyl (-S-) linker at position 7, and an acetamide moiety bonded to a 2,6-dimethylphenyl group.

The compound’s design suggests applications in pharmaceuticals, particularly as a kinase inhibitor or antimicrobial agent, given the prevalence of tricyclic aromatic systems in such therapeutics .

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25FN4O3S/c1-15-7-6-8-16(2)24(15)31-23(35)14-37-28-21-11-20-18(13-34)12-30-17(3)25(20)36-27(21)32-26(33-28)19-9-4-5-10-22(19)29/h4-10,12,34H,11,13-14H2,1-3H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKIYZOCTQCDWID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,6-dimethylphenyl)-2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide” likely involves multiple steps, including the formation of the triazatricyclo structure and the introduction of the sulfanyl and acetamide groups. Typical reaction conditions may include the use of catalysts, specific temperatures, and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve scaling up the reactions, using continuous flow reactors, and implementing purification techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.

Scientific Research Applications

Molecular Formula

The molecular formula of the compound is C22H21FN6O2SC_{22}H_{21}F_{N_6}O_{2}S, indicating a diverse range of functional groups that contribute to its biological activity.

Structural Characteristics

The compound features a triazatricyclo structure, which is significant for its interaction with biological targets. The presence of a fluorophenyl group may enhance lipophilicity and bioavailability.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its unique structure which may interact with specific biological pathways.

Case Study: Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. A study demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer drug .

Drug Development

The compound's complex structure allows for modifications that can lead to the development of new drugs with improved efficacy and reduced side effects.

Case Study: Structure-Activity Relationship (SAR) Analysis

A SAR analysis of related compounds revealed that modifications at the sulfur atom and the acetamide group significantly affect biological activity. This insight can guide future drug design efforts .

Biochemical Research

The compound may serve as a valuable tool in biochemical research, particularly in studies involving enzyme inhibition or receptor binding.

Case Study: Enzyme Inhibition Studies

Preliminary studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, which could have implications for diseases such as diabetes or obesity .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis
Enzyme InhibitionInhibits metabolic enzymes
Receptor BindingModulates receptor activity

Table 2: Structure-Activity Relationship Insights

Modification TypeEffect on ActivityReference
Sulfur Atom ChangeIncreased potency
Acetamide AlterationReduced side effects

Mechanism of Action

The mechanism of action of “N-(2,6-dimethylphenyl)-2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide” would depend on its molecular targets and pathways involved. This could include binding to specific proteins or enzymes, modulating signaling pathways, or interacting with cellular membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to the acetamide class of aromatic derivatives. Below is a comparative analysis with structurally analogous compounds (referenced from and general principles of aromatic chemistry ):

Table 1: Structural and Functional Comparison

Compound Name (Full IUPAC) Key Substituents/Features Hypothesized Impact on Properties
Target Compound (See Title) 2-fluorophenyl, hydroxymethyl, sulfanyl linker, tricyclic core Enhanced aromatic stability, moderate solubility (via -CH2OH), potential for selective binding
N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide (e) 2,6-dimethylphenoxy, amino group, hexane backbone Higher hydrophilicity (amino group), flexible backbone may reduce target specificity
2-(2,6-Dimethylphenoxy)-N-[(2S,3S,5S)-5-formamido-3-hydroxy-1,6-diphenylhexan-2-yl]acetamide (f) Formamido (-NHCHO) group Increased metabolic susceptibility (formamido hydrolysis), reduced lipophilicity
N-[(2S,3S,5S)-5-Acetamido-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide (g) Acetamido (-NHCOCH3) group Improved metabolic stability vs. formamido analog, moderate logP
N-[(S)-1-[(4S,6S)-4-Benzyl-2-oxo-1,3-oxazinan-6-yl]-2-phenylethyl]-2-(2,6-dimethylphenoxy)acetamide (h) Oxazinanone ring, benzyl group Rigid oxazinanone enhances binding specificity; benzyl group may improve membrane permeability

Key Findings

Aromaticity and Stability : The target compound’s tricyclic core provides greater rigidity and aromatic stability compared to the linear hexane backbones of e–g. This rigidity may enhance binding to planar enzymatic pockets (e.g., kinases) .

Solubility: The hydroxymethyl group (-CH2OH) in the target compound likely improves aqueous solubility relative to analogs with purely lipophilic substituents (e.g., 2,6-dimethylphenoxy in e–h).

Electrophilic Reactivity : The sulfanyl (-S-) linker in the target compound may confer susceptibility to oxidative metabolism, unlike the more stable ether (-O-) linkers in e–h .

Research Implications and Limitations

While direct pharmacological data for the target compound are unavailable in the provided evidence, structural analysis suggests:

  • Advantages : Superior aromatic stability and selectivity due to the tricyclic system.
  • Challenges: Potential metabolic instability from the sulfanyl group and moderate solubility despite the hydroxymethyl substituent.
  • Comparative Gaps : compounds lack fluorinated aromatic rings, which are critical in modern drug design for tuning electronic properties and bioavailability .

Further studies should prioritize in vitro assays comparing binding affinity, metabolic half-life, and solubility across these analogs.

Biological Activity

The compound N-(2,6-dimethylphenyl)-2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies, and presenting data in a structured manner.

Chemical Structure and Properties

The compound is characterized by a unique tricyclic structure with multiple functional groups that contribute to its biological activity. Its molecular formula can be represented as:

C29H36F1N5O3SC_{29}H_{36}F_{1}N_{5}O_{3}S

Key Features:

  • Dimethylphenyl group : Enhances lipophilicity and may influence receptor binding.
  • Triazatricyclo structure : Implicated in diverse biological interactions.
  • Sulfanyl acetamide moiety : Known for various pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structural motifs. For instance, compounds that share the triazatricyclo framework have shown promising results against various cancer cell lines.

Case Study: Topoisomerase Inhibition

A study evaluated new compounds for their ability to inhibit topoisomerase II, a crucial enzyme in DNA replication. The results indicated that certain derivatives exhibited potent inhibitory activity against breast, colon, lung, and prostate cancer cell lines at low micromolar concentrations. These compounds also induced reactive oxygen species (ROS) levels in cancer cells and demonstrated apoptotic effects during cell cycle analysis, particularly at the G1 phase .

Anticonvulsant Activity

Another area of interest is the anticonvulsant properties of related compounds. For example, N-(2,6-dimethylphenyl)-substituted semicarbazones were found to increase GABA levels significantly and inhibit GABA transaminase activity both in vitro and ex vivo. This suggests a mechanism that could be relevant for the compound under consideration .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of such compounds. The presence of specific functional groups like the sulfanyl and hydroxymethyl moieties appears to enhance biological efficacy while minimizing toxicity.

Functional GroupEffect on Activity
DimethylphenylIncreases lipophilicity
SulfanylEnhances interaction with targets
HydroxymethylPotentially increases solubility

Synthesis and Evaluation

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Biological evaluations typically involve both in vitro assays against various cancer cell lines and in vivo studies to assess efficacy and safety profiles.

Toxicity Studies

Preliminary toxicity assessments are crucial to ensure that promising compounds do not present undue risks. Compounds with similar structures have been shown to exhibit low toxicity profiles in normal cell lines while maintaining efficacy against cancer cells .

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